molecular formula C10H11NO4 B8298635 3-(3-Methyl-4-nitrophenoxy)oxetane

3-(3-Methyl-4-nitrophenoxy)oxetane

Cat. No. B8298635
M. Wt: 209.20 g/mol
InChI Key: GKLVTQWOXWJMPF-UHFFFAOYSA-N
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Patent
US09096614B2

Procedure details

Sodium hydride (0.084 g, 2.11 mmol) was added to a solution of oxetan-3-ol (0.12 g, 1.62 mmol) in THF (10 mL) at 0° C. The mixture was stirred at 0° C. for 20 minutes, after which time a solution of 5-fluoro-2-nitrotoluene (0.26 g, 1.62 mmol) in THF (10 mL) was added. The mixture was allowed to warm to room temperature, and stirring was continued for 16 h. The reaction mixture was diluted with water and extracted with DCM. The organic layer was washed with brine. The organic layer was concentrated under vacuum and the resulting crude material was purified by column chromatography (silica gel: 100-200 mesh, 8-30% EtOAc/hexane) to give the title compound (0.18 g, 54%) as a yellow gum. LCMS (ES+) no mass ion observed, RT 1.71 minutes (method 2).
Quantity
0.084 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[CH2:6][CH:5]([OH:7])[CH2:4]1.F[C:9]1[CH:10]=[CH:11][C:12]([N+:16]([O-:18])=[O:17])=[C:13]([CH3:15])[CH:14]=1>C1COCC1.O>[CH3:15][C:13]1[CH:14]=[C:9]([CH:10]=[CH:11][C:12]=1[N+:16]([O-:18])=[O:17])[O:7][CH:5]1[CH2:6][O:3][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.084 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.12 g
Type
reactant
Smiles
O1CC(C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting crude material was purified by column chromatography (silica gel: 100-200 mesh, 8-30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=C(OC2COC2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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